(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-[2-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE
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Overview
Description
(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-[2-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique chemical structure. This compound features a pyrazole ring substituted with a chlorine atom and a methyl group, as well as a propenone moiety linked to a difluoromethoxyphenyl group. Its distinct structure makes it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-[2-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde with 2-(difluoromethoxy)benzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol under reflux conditions to yield the desired propenone derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is typically purified through recrystallization or chromatography techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-[2-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the propenone moiety to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-[2-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique reactivity.
Mechanism of Action
The mechanism of action of (E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-[2-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Properties
IUPAC Name |
(E)-1-(4-chloro-1-methylpyrazol-3-yl)-3-[2-(difluoromethoxy)phenyl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF2N2O2/c1-19-8-10(15)13(18-19)11(20)7-6-9-4-2-3-5-12(9)21-14(16)17/h2-8,14H,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZADWKSARDVIL-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)C=CC2=CC=CC=C2OC(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)C(=O)/C=C/C2=CC=CC=C2OC(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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